Potassium iodate

Vue d'ensemble

Description

Potassium iodate is an oxidizing agent and can cause fires when it comes into contact with flammable materials or reducing agents . It is a major chemical compound used for the iodization of edible common salts . It provides a convenient way of performing iodometric work . Potassium iodate is also sometimes used to precipitate thorium, especially to remove it from the rare earth elements .

Synthesis Analysis

Potassium iodate can be prepared by reacting a potassium-containing base such as potassium hydroxide with iodic acid . It can also be prepared by adding iodine to a hot, concentrated solution of potassium hydroxide . This second reaction produces both iodide and iodate . An electrochemical process for producing potassium iodate based on oxidation of KI coupled with oxygen reduction reaction in a newly designed cell has been reported .Molecular Structure Analysis

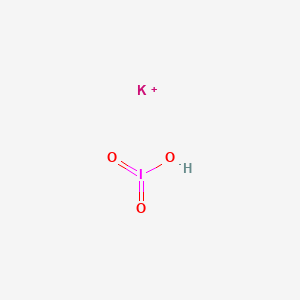

Potassium iodate is an ionic compound that consists of K+ ions and IO3- ions in a 1:1 ratio . Its molecular formula is KIO3 .Chemical Reactions Analysis

Potassium iodate combines with potassium iodide in the presence of strong acid like sulfuric acid to form potassium sulfate, iodine, and water . It also reacts with silver nitrate to form silver iodate and potassium nitrate .Physical And Chemical Properties Analysis

Potassium iodate is a white crystalline powder . It is odorless and has a density of 3.89 g/cm³ . The molecular weight or molar mass of potassium iodate is 214.001 g/mol . It has a melting point of 560 °C . It is soluble in KI solution but insoluble in alcohol .Applications De Recherche Scientifique

Reference Material in Analytical Chemistry

Potassium iodate is used as a reference material in analytical chemistry . A high-precision reference material of the composition of potassium iodate has been developed with a range of certified values for the mass fraction of potassium iodate, iodine, and oxygen . This is particularly useful in constructing calibration dependencies for the analytical signal on the concentration of the component being determined .

Both direct and indirect methods give consistent results in determining the mass fraction of the main component in potassium iodate .

Iodination of Table Salt

Potassium iodate is used for iodination of table salt to prevent iodine deficiency . The amount of iodate in various table salt samples was found to be in the range of 10 to 25 ppm .

Ingredient in Baby Formula Milk

Potassium iodate is an active ingredient in baby formula milk . It is added to meet the dietary intake of iodine recommended by the World Health Organization .

Maturing Agent in Baking

As a maturing agent, potassium iodate is used in baking . It helps in the development of dough and improves the texture of the baked product.

Oxidative Cyclization in Organic Chemistry

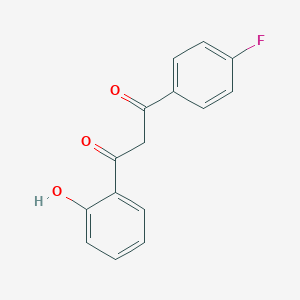

Potassium iodate is used in organic chemistry for oxidative cyclization . It is used to prepare 2-styrylchromones from o-hydroxy-ω-cinnamylideneacetophenones .

Mécanisme D'action

Target of Action

Potassium iodate primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development. Potassium iodate is used to saturate the thyroid gland with a stable source of iodine, thereby preventing the accumulation of radioactive iodine .

Mode of Action

Potassium iodate works by inhibiting thyroid hormone synthesis and release . This action reduces thyroid gland vascularity, makes thyroid gland tissue firmer, reduces thyroid cell size, fosters follicular colloid reaccumulation, and increases bound iodine levels . In the event of exposure to radioactive iodine, potassium iodate blocks the uptake of radioactive iodine by the thyroid, reducing the risk of thyroid cancer .

Biochemical Pathways

Potassium iodate affects several biochemical pathways. It has been documented to regulate the expression of various genes and the activity and structure of various proteins by protein iodination . This regulation improves biomass production and defense responses in plants . Furthermore, potassium iodate plays a role in maintaining reactive oxygen species (ROS) homeostasis in plants under normal as well as challenging environmental conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium iodateIn other countries, especially tropical countries, potassium iodate is favored because it is more stable in warm, humid conditions . Additionally, potassium iodate is an oxidizer and can form explosive mixtures when combined with organic compounds . It should be kept away from heat, shock, friction, combustible materials, reducing materials, aluminium, organic compounds, carbon, hydrogen peroxide, and sulfides .

Safety and Hazards

Propriétés

IUPAC Name |

potassium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDVMWYMMLWTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KIO3, IKO3 | |

| Record name | potassium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058480 | |

| Record name | Potassium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.001 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals or crystalline powder. [HSDB] | |

| Record name | Potassium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.74 g/100 cc water @ 0 °C; 32.3 g/100 cc @ 100 °C; insol in alc, nitric acid; sol in potassium iodide, Sol in dil sulfuric acid, 9.16 g/100 g H20 at 25 °C | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.98 | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Potassium Iodate | |

Color/Form |

White crystals or crystalline powder, Colorless monoclinic crystals | |

CAS RN |

7758-05-6 | |

| Record name | Potassium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium iodate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodic acid (HIO3), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I139E44NHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

560 °C | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

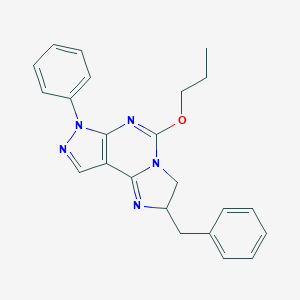

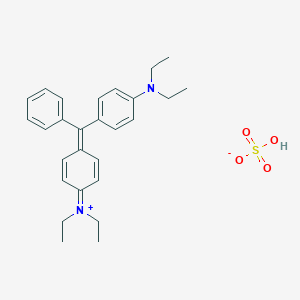

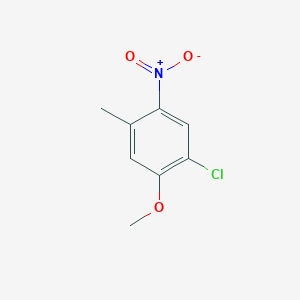

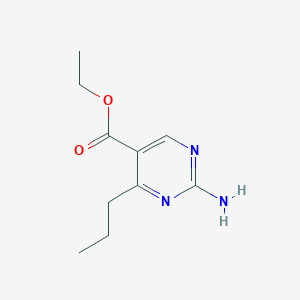

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

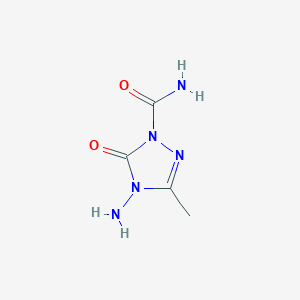

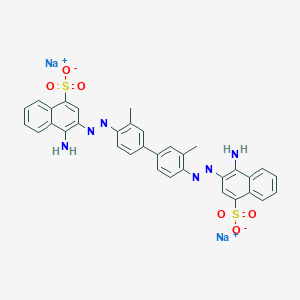

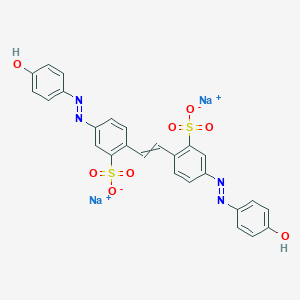

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)